6-Phenyl-2-thioxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile
CAS No.: 332126-96-2
Cat. No.: VC14530768
Molecular Formula: C19H14N2S
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332126-96-2 |
|---|---|
| Molecular Formula | C19H14N2S |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | 4-(4-methylphenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C19H14N2S/c1-13-7-9-14(10-8-13)16-11-18(15-5-3-2-4-6-15)21-19(22)17(16)12-20/h2-11H,1H3,(H,21,22) |
| Standard InChI Key | JHAQXWFIUAKEPS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,2-dihydropyridine ring substituted at positions 2, 3, 4, and 6. Key functional groups include:
-
Thioxo group (S) at position 2, enhancing electrophilicity and enabling hydrogen bonding.
-
Carbonitrile (CN) at position 3, contributing to dipole interactions and metabolic stability.
-
Phenyl and p-tolyl groups at positions 4 and 6, respectively, providing hydrophobic bulk and π-π stacking capabilities.
The molecular formula is C₁₉H₁₄N₂S, with a molar mass of 302.4 g/mol. X-ray crystallography of analogous structures reveals a planar pyridine ring with substituents adopting equatorial orientations to minimize steric strain .
Synthesis and Optimization
Multi-Step Synthesis Pathways
The compound is typically synthesized via cyclocondensation reactions. A representative method involves:
-
Formation of the pyridine core: Refluxing substituted acetophenones with cyanoacetamide in ethanol, catalyzed by piperidine, yields 3-cyano-4-arylpyridinethiones .
-
Introduction of the p-tolyl group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the p-tolyl moiety at position 4.
-
Thioxo group incorporation: Treatment with Lawesson’s reagent or phosphorus pentasulfide converts carbonyl groups to thioxo .
Table 1: Key Reaction Conditions and Yields
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Piperidine/Ethanol | 80 | 65–72 |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 110 | 58 |
| 3 | P₂S₅, Toluene | 120 | 81 |
Biological Activities
Anticancer Mechanisms
The compound demonstrates IC₅₀ values of 2.1–4.7 μM against A549 (lung carcinoma) and MCF-7 (breast cancer) cell lines . Mechanistic studies reveal:
-
Topoisomerase II inhibition: Disruption of DNA replication via intercalation into the DNA-enzyme complex .
-
Apoptosis induction: Upregulation of caspase-3/7 and PARP cleavage in dose-dependent assays .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Antimicrobial Efficacy
Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 8–16 μg/mL, outperforming ampicillin in resistant strains. The thioxo group enhances membrane permeability by disrupting lipid bilayer integrity.
Structure-Activity Relationships (SAR)
Role of Substituents
-
Thioxo vs. Oxo: Replacement of thioxo (S) with oxo (O) reduces anticancer activity by 3-fold, highlighting sulfur’s role in target binding .
-
p-Tolyl Optimization: Methyl substitution on the aryl ring improves lipophilicity (logP = 2.9 vs. 2.4 for phenyl), correlating with enhanced blood-brain barrier penetration .
-
Carbonitrile Necessity: Removal of the CN group abolishes kinase inhibitory activity, underscoring its role in hydrogen bonding with ATP-binding pockets .
Figure 1: Docking Pose in Topoisomerase II (PDB: 6p05)
The compound’s pyridine ring forms π-cation interactions with Arg503, while the thioxo group hydrogen-bonds to Asp541 .
Pharmacological and Toxicological Profiles
Pharmacokinetics
-
Absorption: Caco-2 permeability assays indicate moderate oral bioavailability (F = 43%) due to first-pass metabolism.
-
Metabolism: Cytochrome P450 3A4 mediates oxidation of the p-tolyl group, generating a hydroxylated metabolite with reduced activity .
Toxicity Data
-
Acute Toxicity: LD₅₀ in mice is 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg .
-
Genotoxicity: Negative Ames test results suggest low mutagenic risk.
Future Directions
-
Prodrug Development: Esterification of the carbonitrile group may improve solubility and reduce hepatic toxicity.
-
Combination Therapy: Synergy with cisplatin or paclitaxel could lower effective doses and mitigate resistance .
-
In Vivo Models: Efficacy studies in xenograft models are needed to validate preclinical potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume